Basic violet 11

CAS No.: 2390-63-8

Cat. No.: VC3715936

Molecular Formula: C30H35ClN2O3

Molecular Weight: 507.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2390-63-8 |

|---|---|

| Molecular Formula | C30H35ClN2O3 |

| Molecular Weight | 507.1 g/mol |

| IUPAC Name | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride |

| Standard InChI | InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | UOKMUTMXUMSRKM-UHFFFAOYSA-M |

| SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] |

| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] |

Introduction

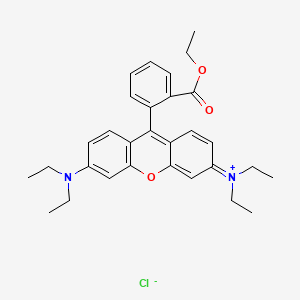

Chemical Identity and Structure

Basic Violet 11, formally named 3,6-Bis(diethylamino)-9-(2-(ethoxycarbonyl)phenyl)xanthylium chloride, belongs to the xanthene class of dyes. It is identified in the Color Index as C.I. Basic Violet 11 and C.I. 45175 . The compound is characterized by the following properties:

Molecular Specifications

The compound has a molecular formula of C30H35ClN2O3 with a molecular weight of 507.06 g/mol . Its Chemical Abstracts Service (CAS) registry number is 2390-63-8, providing a unique identifier for this specific chemical entity . The IUPAC nomenclature identifies it as [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride .

Structural Characteristics

Basic Violet 11 contains several important structural features:

-

5 hydrogen bond acceptors

-

Topological polar surface area of 41.8 Ų

-

9 rotatable bonds

The molecule's xanthene core structure provides the foundation for its chromophoric properties, while the diethylamino groups contribute to its solubility characteristics and color properties. The ethoxycarbonyl phenyl group contributes to the compound's stability and specific interactions with various substrates.

Physical and Chemical Properties

Appearance and Solubility

Basic Violet 11 presents as a red-light purple solid in its pure form . The compound demonstrates specific solubility behaviors:

-

Water solubility: Forms a palm red fluorescent light purple solution

-

Ethanol solubility: Forms a scarlet fluorescent red solution

These distinctive fluorescent properties in different solvents make it valuable for various applications requiring visual detection or colorimetric analysis.

Chemical Reactivity

The compound exhibits characteristic reactions in different chemical environments:

-

In strong sulfuric acid: Produces a green-light yellow color

-

When diluted from sulfuric acid solution: Turns red

These specific color changes in various acidic media provide useful indicators for identification and can be leveraged in certain analytical applications.

Manufacturing Methods

The industrial synthesis of Basic Violet 11 typically involves chemical modification of related dye compounds. According to manufacturing information, it is produced from C.I. Basic Violet 10 (C.I. 45170) through a chloroethane esterification process. This process involves reaction with either an inorganic compound or esterification with ethanol under pressure at 160-170°C .

The specific reaction pathway (GP 73451) results in the characteristic structural features of Basic Violet 11, differentiating it from its precursor compounds while maintaining the core chromophoric system necessary for its coloration properties.

Applications and Uses

Primary Industrial Applications

Basic Violet 11 finds application in several industrial processes:

| Application Area | Specific Uses |

|---|---|

| Paper Industry | Colorant for paper products |

| Dye Manufacturing | Production of colored dyes |

| Pigment Production | Settlement of organic pigments |

The dye is primarily utilized in the paper industry, where its water solubility and distinctive color properties make it suitable for various paper coloration processes . Its ability to form fluorescent solutions provides additional visual effects that can be desirable in certain specialty paper products.

Performance Characteristics

| Hazard Statement | Percentage of Reports | Description |

|---|---|---|

| H302 | 53.3% | Harmful if swallowed |

| H301 | 26.7% | Toxic if swallowed |

| H318 | 73.3% | Causes serious eye damage |

| H332 | 86.7% | Harmful if inhaled |

| H400 | 26.7% | Very toxic to aquatic life |

| H410 | 26.7% | Very toxic to aquatic life with long lasting effects |

| H412 | 46.7% | Harmful to aquatic life with long lasting effects |

These hazard classifications highlight several important safety concerns associated with Basic Violet 11, particularly regarding acute toxicity through oral and inhalation routes, serious eye damage potential, and environmental hazards .

Related Compounds

While focusing specifically on Basic Violet 11, it is worth noting the existence of Basic Violet 11:1, a related but distinct compound. Basic Violet 11:1 is a tetrachlorozincate salt with the chemical formula C58H66Cl4N4O6Zn and CAS number 73398-89-7 . Although similar in application, Basic Violet 11:1 has different molecular properties and slightly different performance characteristics.

The distinction between these compounds is important for industrial applications where specific performance parameters are required, as their chemical properties and safety profiles may differ despite their similar naming conventions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume